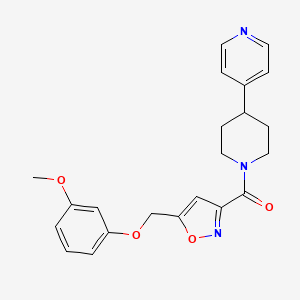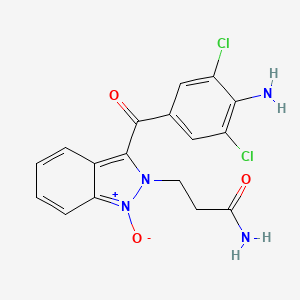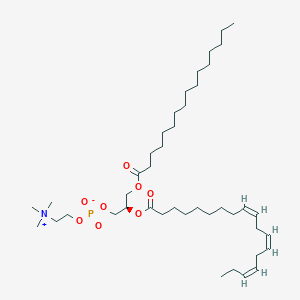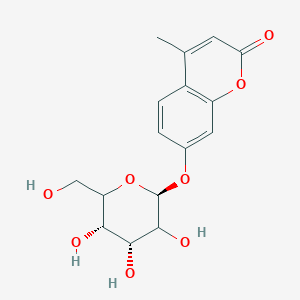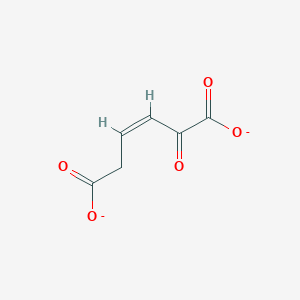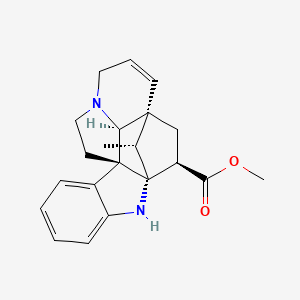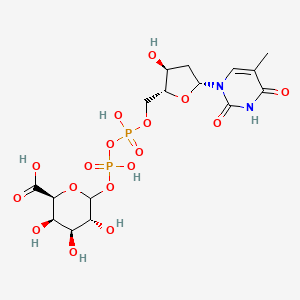
dTDP-D-galacturonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP-D-galacturonic acid is a dTDP-sugar where the sugar component is D-galacturonic acid. It is a member of galacturonic acids and a dTDP-sugar. It derives from a D-galactopyranuronic acid. It is a conjugate acid of a dTDP-D-galacturonate(3-).
Wissenschaftliche Forschungsanwendungen
Structural Insights and Biosynthetic Pathways
Structural Analysis and Biosynthesis of dTDP-Linked Sugars dTDP-D-galacturonic acid is implicated in the structural analysis and biosynthesis of unique dTDP-linked sugars found in certain bacteria. The enzyme QdtB, a PLP-dependent aminotransferase from Thermoanaerobacterium thermosaccharolyticum E207-71, plays a crucial role in the biosynthesis of dTDP-Quip3NAc, a sugar present in the O-antigens of some Gram-negative bacteria and in the S-layers of Gram-positive bacteria. The structural analysis of QdtB provides insights into the binding of dTDP-sugars into the active site, revealing that QdtB can also process dTDP-3-acetamido-3,6-dideoxy-alpha-d-galactose (Thoden et al., 2009).
Functional Studies of Biosynthetic Enzymes The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose involves several enzymes, including transferase, dehydratase, isomerase, transaminase, and transacetylase. Notably, the biosynthesis pathway of dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose in Aneurinibacillus thermoaerophilus shares similarities with this process. The study of these enzymes provides a comprehensive understanding of the synthesis of nucleotide-activated 3-acetamido-3,6-dideoxy-alpha-D-galactose, a precursor in the assembly of structural polysaccharides in various organisms (Pföstl et al., 2008).
Enzymatic Functions in Sugar Modification QdtC, a CoA-dependent N-acetyltransferase, is pivotal in the biosynthesis of Quip3NAc by catalyzing the acetylation of the sugar amino group. Understanding the catalytic mechanism of QdtC enhances our knowledge of the enzymatic modification of sugars involved in bacterial cell structures (Thoden et al., 2009).
Agricultural and Pathogen Interaction Studies
Plant Pathogen Interactions Research on Botrytis cinerea, a plant pathogen, reveals that D-galacturonic acid, a component of plant cell walls, serves as a crucial nutritional factor for the pathogen. The study of mutants deficient in D-galacturonic acid catabolism provides insights into the pathogen's virulence and its interaction with plant hosts, emphasizing the significance of this sugar in plant-pathogen interactions (Zhang & van Kan, 2013).
Biochemical Characterization of Enzymes The enzymatic production of galacturonic acid from pectin involves various enzymes, including exo- and endo-polygalacturonases. Characterizing these enzymes, such as the hyperthermostable exo-polygalacturonase TtGH28 from Thermotoga thermophilus, provides valuable insights into their biochemical properties and potential applications in utilizing pectin-rich biomass (Wagschal et al., 2016).
Eigenschaften
Produktname |
dTDP-D-galacturonic acid |
|---|---|
Molekularformel |
C16H24N2O17P2 |
Molekulargewicht |
578.3 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-3,4,5-trihydroxy-6-[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H24N2O17P2/c1-5-3-18(16(26)17-13(5)23)8-2-6(19)7(32-8)4-31-36(27,28)35-37(29,30)34-15-11(22)9(20)10(21)12(33-15)14(24)25/h3,6-12,15,19-22H,2,4H2,1H3,(H,24,25)(H,27,28)(H,29,30)(H,17,23,26)/t6-,7+,8+,9-,10+,11+,12-,15?/m0/s1 |
InChI-Schlüssel |
WNUWWHMCMPDGLG-PCKFEYPISA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




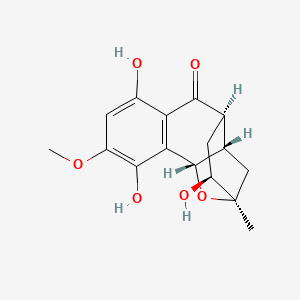
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1262820.png)
![1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)
![1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1262824.png)

